Benzyl 3H-spiro[indole-2,4'-piperidine]-1-carboxylate hydrochloride
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Overview
Description
Benzyl 3H-spiro[indole-2,4’-piperidine]-1-carboxylate hydrochloride is a spirocyclic compound featuring a unique structure where an indole ring is fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3H-spiro[indole-2,4’-piperidine]-1-carboxylate hydrochloride typically involves a multi-step process:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spirocyclization: The spirocyclic structure is formed by reacting the indole derivative with a suitable piperidine precursor. This step often requires a catalyst and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the piperidine ring using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Benzyl chloride with a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzyl 3H-spiro[indole-2,4’-piperidine]-1-carboxylate hydrochloride is used as a precursor for the synthesis of more complex spirocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure is known to enhance binding affinity and selectivity towards biological targets.
Medicine
In medicinal chemistry, Benzyl 3H-spiro[indole-2,4’-piperidine]-1-carboxylate hydrochloride is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl 3H-spiro[indole-2,4’-piperidine]-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,4’-piperidine] derivatives: These compounds share a similar spirocyclic structure but differ in the substitution pattern on the indole and piperidine rings.
Spirooxindoles: These compounds have an oxindole moiety instead of an indole, which can lead to different biological activities.
Uniqueness
Benzyl 3H-spiro[indole-2,4’-piperidine]-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
benzyl spiro[3H-indole-2,4'-piperidine]-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-19(24-15-16-6-2-1-3-7-16)22-18-9-5-4-8-17(18)14-20(22)10-12-21-13-11-20;/h1-9,21H,10-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCXHIJYPODDED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3N2C(=O)OCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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